molecular formula C20H16O2 B14595253 2-(2-Methylphenoxy)-9H-xanthene CAS No. 61211-16-3

2-(2-Methylphenoxy)-9H-xanthene

Cat. No.: B14595253
CAS No.: 61211-16-3
M. Wt: 288.3 g/mol
InChI Key: BTNBIGAVLXEBGM-UHFFFAOYSA-N
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Description

2-(2-Methylphenoxy)-9H-xanthene: is an organic compound that belongs to the class of xanthene derivatives. Xanthene compounds are known for their diverse applications in various fields, including dyes, pharmaceuticals, and organic light-emitting diodes (OLEDs). The presence of the 2-methylphenoxy group in this compound adds unique chemical properties, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methylphenoxy)-9H-xanthene typically involves the reaction of 2-methylphenol with 9H-xanthene under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where 2-methylphenol reacts with a halogenated xanthene derivative in the presence of a base. The reaction conditions often include elevated temperatures and the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Methylphenoxy)-9H-xanthene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Mechanism of Action

The mechanism of action of 2-(2-Methylphenoxy)-9H-xanthene involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects . The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

  • 2-Methylphenoxyacetic acid
  • 4-Chloro-2-methylphenoxyacetic acid
  • 2,4-Dichlorophenoxyacetic acid

Comparison: 2-(2-Methylphenoxy)-9H-xanthene is unique due to the presence of both the xanthene core and the 2-methylphenoxy group. This combination imparts distinct chemical and physical properties, such as enhanced stability and specific reactivity patterns, compared to other similar compounds .

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable subject for further study and application in chemistry, biology, medicine, and industry.

Properties

CAS No.

61211-16-3

Molecular Formula

C20H16O2

Molecular Weight

288.3 g/mol

IUPAC Name

2-(2-methylphenoxy)-9H-xanthene

InChI

InChI=1S/C20H16O2/c1-14-6-2-4-8-18(14)21-17-10-11-20-16(13-17)12-15-7-3-5-9-19(15)22-20/h2-11,13H,12H2,1H3

InChI Key

BTNBIGAVLXEBGM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OC2=CC3=C(C=C2)OC4=CC=CC=C4C3

Origin of Product

United States

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